Baeocystin

Catalog No.
S591098
CAS No.
21420-58-6
M.F
C11H15N2O4P
M. Wt
270.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baeocystin

CAS Number

21420-58-6

Product Name

Baeocystin

IUPAC Name

[3-[2-(methylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate

Molecular Formula

C11H15N2O4P

Molecular Weight

270.22 g/mol

InChI

InChI=1S/C11H15N2O4P/c1-12-6-5-8-7-13-9-3-2-4-10(11(8)9)17-18(14,15)16/h2-4,7,12-13H,5-6H2,1H3,(H2,14,15,16)

InChI Key

WTPBXXCVZZZXKR-UHFFFAOYSA-N

SMILES

CNCCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O

Synonyms

baeocystin

Canonical SMILES

CNCCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O

Pharmacological Investigation

There's limited research directly investigating baeocystin's pharmacological effects. A 2020 study by Sherwood et al. measured the head twitch response (HTR) in mice exposed to baeocystin. HTR is a reliable indicator of hallucinogenic effects in humans. The study found no significant HTR with baeocystin, suggesting it might not readily cross the blood-brain barrier on its own []. However, the study also showed that norpsilocin, the metabolized form of baeocystin, was more potent than psilocin when tested for HTR []. This hints at a potential role for baeocystin, although further research is needed.

Synthesis and Future Research

A significant development in baeocystin research came in 2022 when scientists at CaaMTech successfully determined the crystal structure of baeocystin []. This breakthrough allowed researchers to develop a method for synthesizing baeocystin and norpsilocin in a lab setting []. The ability to synthesize these compounds is crucial for further pharmacological investigations.

With the possibility of synthesizing baeocystin, researchers can now delve deeper into understanding its properties. This could involve:

  • Mechanism of action: Studying how baeocystin interacts with the brain's serotonin receptors, potentially explaining its psychoactive effects (if any).
  • Comparative studies: Comparing the effects of baeocystin and its metabolites to psilocin to understand their individual contributions to the psychedelic experience.
  • Therapeutic potential: Exploring whether baeocystin or its derivatives might hold promise for treating mental health conditions like depression and anxiety, similar to ongoing research with psilocybin.

Baeocystin, scientifically known as 4-phosphoryloxy-N-methyltryptamine, is a naturally occurring psychedelic compound predominantly found in certain species of mushrooms, particularly those belonging to the genus Psilocybe. It was first isolated in 1967 from Psilocybe baeocystis, a mushroom known for its psychoactive properties. Baeocystin is structurally similar to psilocybin, differing primarily by the presence of one methyl group, which classifies it as a derivative or analog of psilocybin. The molecular formula for baeocystin is C₁₁H₁₅N₂O₄P, and it exists in a zwitterionic form in solid-state conditions .

Baeocystin undergoes hydrolysis to produce norpsilocin, which is a potent agonist for the 5-HT₂A serotonin receptor. This reaction highlights its potential psychoactive effects, although baeocystin itself does not induce the head-twitch response commonly associated with 5-HT₂A receptor activation in animal models . The hydrolysis process can be summarized as follows:

BaeocystinHydrolysisNorpsilocin\text{Baeocystin}\xrightarrow{\text{Hydrolysis}}\text{Norpsilocin}

The structural integrity of baeocystin allows it to participate in various hydrogen bonding interactions, contributing to its stability and behavior in solution .

Baeocystin's biological activity is primarily linked to its interaction with serotonin receptors. While it does not exhibit the same psychoactive effects as psilocybin, its metabolite norpsilocin has been demonstrated to activate the 5-HT₂A receptor fully. This receptor is crucial for mediating many of the psychedelic effects associated with compounds like psilocybin and baeocystin. The absence of significant psychoactive effects from baeocystin itself suggests that its role may be more about modulation rather than direct action .

The synthesis of baeocystin has been explored in various studies. A notable method was reported in 2020, which provided a scalable route for producing this compound. Prior attempts at synthesis date back to 1988 but were less efficient. The current synthesis involves starting from tryptamine derivatives and introducing the phosphoryloxy group through specific

Baeocystin's potential applications are largely within the fields of psychopharmacology and neuroscience. Its structural similarity to psilocybin suggests that it could be useful in studying the mechanisms underlying psychedelic experiences and their therapeutic benefits. While research on baeocystin remains limited compared to psilocybin, its presence in various Psilocybe species indicates its importance in understanding the full spectrum of psychoactive compounds derived from these fungi .

Research into the interactions of baeocystin with serotonin receptors has shown that while it does not directly activate these receptors significantly, its metabolite norpsilocin does. Studies have indicated that both baeocystin and norpsilocin exhibit affinity for various serotonin receptor subtypes, including 5-HT₂A and 5-HT₁A receptors. This interaction profile suggests that baeocystin may serve as a prodrug, enhancing the effects of norpsilocin upon metabolic conversion .

Similar Compounds: Comparison with Other Compounds

Baeocystin shares similarities with several other psychedelic compounds, particularly those within the tryptamine family. Here are some key comparisons:

CompoundStructure SimilarityPsychoactive EffectsNotable Characteristics
PsilocybinSimilar (one methyl group difference)YesMost studied psychedelic; undergoes rapid conversion to psilocin
PsilocinDirect metabolite of psilocybinYesActive form; binds strongly to serotonin receptors
NorpsilocinMetabolite of baeocystinYesFull agonist at 5-HT₂A receptor
AeruginascinSimilar tryptamine structureYesLess common; exhibits different receptor affinities

Baeocystin's uniqueness lies in its specific structural configuration and its role as a precursor to norpsilocin, suggesting that it may modulate effects rather than act independently .

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

270.07694396 g/mol

Monoisotopic Mass

270.07694396 g/mol

Heavy Atom Count

18

UNII

22KW205WF2

Other CAS

21420-58-6

Wikipedia

Baeocystin

Dates

Modify: 2024-04-14
Leung, A.Y.; Paul, A.G.; Baeocystin and Norbaeocystin: New Analogs of Psilocybin from Psilocybe baeocystis, Journal of Pharmaceutical Sciences, 5710, 1667-1671. DOI:10.1002/jps.2600571007 PMID:5684732

Explore Compound Types